Mudanpioside J

説明

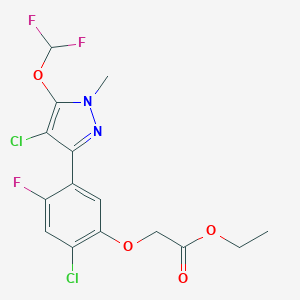

Mudanpioside J is a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa. It was identified as a new compound through spectral evidence and is part of the phytochemical diversity that contributes to the pharmacological profile of Chinese Paeonia species. This compound is one of the many glycosides found in Paeonia species, which are known for their therapeutic potentials (Ding, Lin, Teng, & Wu, 2000).

Synthesis Analysis

While specific details on the synthesis of Mudanpioside J were not directly provided in the available literature, its identification and isolation from Paeonia suffruticosa indicate a natural extraction process rather than a synthetic pathway. The process typically involves extracting the root cortex with ethanol followed by chromatographic separation techniques to isolate the compound (Lin, Ding, Wu, & Wu, 1996).

Molecular Structure Analysis

Mudanpioside J's structure was elucidated based on spectral evidence, including NMR and mass spectrometry. These techniques are crucial for determining the molecular framework and functional groups present in the compound, offering insights into its potential chemical behavior and interactions (Ding et al., 2000).

科学的研究の応用

Mudanpioside J is a monoterpene glycoside and a metabolite of cortex moutan . It’s often used in scientific research . The Paeonia genus, which Mudanpioside J is derived from, has been extensively used in traditional Chinese medicine (TCM) to treat cardiovascular and female-related diseases .

-

Anti-allergic Activity : Mudanpioside J has been found to show potent inhibitory activity against a degranulation marker, β-hexosaminidase release . This suggests potential applications in the field of allergy research.

-

Antioxidant and Antimelanogenic Activities : Paeonia suffruticosa extracts, which contain Mudanpioside J, have been found to have antioxidant and antimelanogenesis activities . These properties suggest potential applications in cosmetics and food additives .

-

Antimicrobial Activity : Secondary metabolites of endophytic fungi from Annona leaves, including Mudanpioside J, have shown strong inhibition against Staphyloccus aureus and moderate inhibition against Escherichia coli 0175H7 and Salmonella enteritidis ATCC 6939 . This suggests potential applications in the field of antimicrobial research.

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDKJKKWQBBKSZ-DYMNNOMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mudanpioside J | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)

![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)